6,7-dihydro-5H-benzo[7]annulen-2-amine hydrochloride
Description
Properties
IUPAC Name |
8,9-dihydro-7H-benzo[7]annulen-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c12-11-7-6-9-4-2-1-3-5-10(9)8-11;/h3,5-8H,1-2,4,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXWXROBKMSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2=C(C1)C=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the benzoannulene core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-benzo7annulen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the benzoannulene core .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from benzoannulene structures, including 6,7-dihydro-5H-benzo annulen-2-amine hydrochloride, exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound acts as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell division. In a study involving structural analogues, compounds based on benzoannulene were shown to effectively disrupt the cytoskeleton of cancer cells, leading to cell death (IC50 < 5 µM) .
- Case Study : A specific derivative was evaluated against breast cancer (MCF-7) and lung cancer (A549) cell lines using the MTT assay, showing promising results in inhibiting cell viability .
Antibacterial Properties
The antibacterial activity of 6,7-dihydro-5H-benzo annulen-2-amine hydrochloride has been explored through various studies. Its derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacterial strains.
- Evaluation Methods : The antibacterial potency was assessed using agar diffusion methods against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial activity .
Antiviral Applications
Recent investigations have revealed the potential of benzoannulene derivatives as antiviral agents. For instance, one study identified a benzoannulene compound that inhibited Chikungunya virus replication.
- Activity Profile : The compound reduced viral titers significantly at micromolar concentrations while maintaining solubility . Further modifications to the structure aimed to enhance antiviral activity by introducing nitrogen into the annulene ring.
CCR2 and CCR5 Receptor Antagonism
The compound has also been evaluated for its ability to act as a dual antagonist for CCR2 and CCR5 receptors, which are implicated in various inflammatory and autoimmune diseases.
- Binding Affinity : Modifications to the benzoannulene scaffold have resulted in compounds with high affinity for these receptors, making them potential candidates for treating conditions like multiple sclerosis and rheumatoid arthritis . For example, a derivative showed a CCR2 affinity of 25 nM with significant antagonistic activity in cellular assays.
Synthetic Methodologies
The synthesis of 6,7-dihydro-5H-benzo annulen-2-amine hydrochloride involves several steps that can be optimized for yield and purity.
| Step | Description |
|---|---|
| 1 | Preparation of key intermediates through cyclization reactions involving substituted phenyl groups. |
| 2 | Functional group modifications to enhance biological activity or solubility. |
| 3 | Final purification through recrystallization or chromatography techniques. |
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors and promoting their degradation. This action disrupts the estrogen signaling pathway, which is crucial for the growth and proliferation of certain cancer cells. By degrading the estrogen receptors, the compound effectively reduces the growth of estrogen receptor-positive cancer cells .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
6,7,8,9-Tetrahydro-5H-Benzo[7]annulen-2-amine Hydrochloride
- Structure : Similar bicyclic framework but with full saturation of the seven-membered ring (tetrahydro vs. dihydro).
- Molecular Formula : C₁₁H₁₆ClN (vs. C₁₁H₁₄ClN for the dihydro form) .
2-(9-Chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulen-8-yl)-3-thiazolidin-4-one
- Structure: Incorporates a thiazolidinone moiety and chloro/methyl substituents on the benzoannulene core.
- Activity: Exhibits dual anticancer (in vitro cytotoxicity) and antibacterial activity. The thiazolidinone group enhances hydrogen-bonding interactions with biological targets .
Tetrazolo-Pyridazine Benzo[7]annulenes
- Structure : Hybrid molecules combining benzo[7]annulene with tetrazolo-pyridazine moieties.
- Activity : Compound 38 (2-methyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2,3,4]tetrazolo[1,5-b]pyridazine) showed antibacterial activity against E. coli (20 mm inhibition zone), though less potent than doxycycline .
Functional Analogues
Cyclobenzaprine Hydrochloride
- Structure: A tricyclic dibenzo[7]annulene derivative with a dimethylaminopropyl side chain.
- Activity : Primarily a muscle relaxant, but structurally related to SERDs due to the annulene core. Highlights the scaffold’s adaptability for diverse therapeutic targets .
SERD Derivatives from Sanofi (WO 2022/084280 A1)
- Structure : Variants with substituents (R₁–R₁₁, X, Y) optimizing ERα degradation.
- Activity: IC₅₀ values vary widely (nanomolar to micromolar), depending on substituent polarity and steric effects. These compounds address resistance in ER+ breast cancer .
Comparative Data Table
*Note: Molecular formula inferred from structural analogs due to discrepancies in .
Anticancer Activity
Antimicrobial Activity
Structure-Activity Relationships (SAR)
Biological Activity
6,7-Dihydro-5H-benzo annulen-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential as a selective estrogen receptor degrader (SERD) and its implications in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 6,7-dihydro-5H-benzo annulen-2-amine hydrochloride
- Molecular Formula : C13H12ClN
- Molecular Weight : 225.69 g/mol
The primary biological activity of 6,7-dihydro-5H-benzo annulen-2-amine hydrochloride is attributed to its role as a SERD. SERDs function by binding to estrogen receptors (ERs), leading to their degradation and thus inhibiting estrogen-mediated signaling pathways that are often upregulated in various cancers, particularly breast cancer.
Key Mechanisms:
- ER Degradation : The compound promotes the proteasomal degradation of ERα, which is crucial in hormone-dependent tumors.
- Inhibition of Tumor Growth : By downregulating ER signaling, it effectively reduces the proliferation of estrogen-dependent cancer cells.
Biological Activity and Case Studies
Recent studies have demonstrated the efficacy of 6,7-dihydro-5H-benzo annulen-2-amine hydrochloride in various preclinical models:
Table 1: Summary of Biological Activities
Research Findings
- In Vitro Studies : In vitro assays using MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potent anti-proliferative effects.
- In Vivo Efficacy : In xenograft models, administration of 6,7-dihydro-5H-benzo annulen-2-amine hydrochloride resulted in significant reductions in tumor volume compared to untreated controls. This suggests its potential utility as a therapeutic agent in estrogen receptor-positive breast cancers.
- Pharmacological Profile : The compound exhibited a favorable pharmacokinetic profile with good oral bioavailability and rapid clearance rates, which are beneficial for therapeutic applications.
Q & A
Basic: What synthetic strategies are validated for synthesizing 6,7-dihydro-5H-benzo[7]annulen-2-amine hydrochloride?
Methodological Answer:
The compound is synthesized via reductive amination of the ketone precursor (e.g., 6,7-dihydro-5H-benzo[7]annulen-2-one) using primary amines and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperature . Key considerations:
- Impurity control : Monitor for tertiary amine byproducts (e.g., Imp. D(EP) derivatives) using HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase .
- Purification : Recrystallize the hydrochloride salt from ethanol/water to achieve >98% purity.
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- Structural confirmation : Use ¹H/¹³C NMR to verify the annulene ring system (δ 6.8–7.2 ppm for aromatic protons) and amine hydrochloride (δ 2.8–3.2 ppm for NH₂·HCl) .
- Purity assessment : HPLC-UV (λ = 254 nm) with a gradient elution (acetonitrile/0.1% TFA) resolves impurities ≤0.15% (e.g., unreacted ketone or des-amine analogs) .
- Mass spectrometry : ESI+ mode confirms [M+H]⁺ (e.g., m/z 230.1 for C₁₃H₁₆N·HCl).
Advanced: How does the benzo[7]annulene scaffold influence receptor binding compared to smaller annulenes?
Methodological Answer:
The seven-membered ring enhances conformational rigidity , improving selectivity for serotonin or NMDA receptors. Experimental design:
- Comparative assays : Use radioligand binding studies (³H-labeled ketanserin for 5-HT₂A receptors) with benzo[5]-, [6]-, and [7]annulene analogs.
- Data analysis : Calculate Ki values via nonlinear regression (GraphPad Prism). The benzo[7]annulene derivative shows 10-fold higher affinity than [6]annulene analogs due to reduced steric strain .
Advanced: How to address discrepancies in reported solubility and stability data?
Methodological Answer:
- Solubility studies : Perform equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C. Note that hydrochloride salts exhibit pH-dependent solubility (e.g., >50 mg/mL at pH <3 vs. <1 mg/mL at pH 7) .
- Stability testing : Use accelerated stability chambers (40°C/75% RH) with LC-MS monitoring. Degradation pathways (e.g., oxidative deamination) are minimized by excluding light and oxygen during storage .
Advanced: What strategies resolve contradictory biological activity in cell-based vs. in vivo models?
Methodological Answer:
- Orthogonal assays : Compare receptor binding (cell-free) with functional readouts (e.g., cAMP accumulation in HEK293 cells).
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in plasma (e.g., N-demethylated derivatives) that may contribute to in vivo effects .
- Dose-response validation : Replicate studies with strict batch-to-batch impurity profiling (e.g., ≤0.1% des-hydrochloride impurity) to exclude confounding factors .
Basic: What derivatization methods enhance detection in biological matrices?
Methodological Answer:
- Dansylhydrazine derivatization : React the amine with dansylhydrazine (10 mM in acetonitrile, 60°C, 1 hr) to form a fluorescent adduct detectable at λₑₓ/λₑₘ = 340/525 nm .
- LC-MS/MS optimization : Use a HILIC column with 0.1% formic acid to separate derivatized analytes from endogenous amines in plasma.
Advanced: How to optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral resolution : Employ chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) to separate enantiomers.
- Asymmetric synthesis : Use (R)- or (S)-BINAP ligands in palladium-catalyzed amination steps to achieve >99% enantiomeric excess (ee) .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Docking simulations : Use Schrödinger Suite to model ligand-receptor interactions (e.g., NMDA receptor GluN1 subunit). Focus on π-π stacking between the annulene ring and Phe114 .
- MD simulations : Analyze stability of the ligand-receptor complex over 100 ns trajectories (AMBER force field) to prioritize analogs for synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
